3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-13-5-3-11(7-10(13)8-16(19)21)18-26(23,24)12-4-6-15-14(9-12)20(2)17(22)25-15/h3-7,9,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXULDXAIAZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The oxazole ring can be reduced to form oxazolidines.
Substitution: : The methyl groups and other substituents can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed
Oxidation: : Sulfonic acids and sulfonyl chlorides.
Reduction: : Oxazolidines.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
The biological potential of this compound is significant. Indole derivatives, in general, have shown various bioactivities, including antiviral, anti-inflammatory, and anticancer properties. This compound could be explored for similar applications.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural similarity to other bioactive molecules suggests it might interact with biological targets in a beneficial way.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might offer advantages in specific industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it interacts with enzymes or receptors, it could inhibit or activate these targets, leading to downstream effects. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three closely related sulfonamide derivatives (Table 1), which differ in substituent positions and functional groups. These variations significantly influence physicochemical properties, CA isoform selectivity, and potency.
Key Observations :
- Positional Effects : The 5-sulfonamide group in the target compound confers higher CA IX affinity compared to the 6-sulfonyl chloride derivatives (A871113, A204327), where steric hindrance reduces binding .
- Methyl Substitution: The 3-methyl group in the target compound and A887247 enhances metabolic stability compared to non-methylated analogs like A871113 .
- Indolinone Moiety: The 1-methyl-2-oxoindolin-5-yl group in the target compound introduces π-π stacking interactions with CA IX’s hydrophobic pocket, absent in simpler sulfonyl chlorides (A887247, A204327) .
Research Findings and Mechanistic Insights
a. CA IX Selectivity
The target compound exhibits >100-fold selectivity for CA IX over off-target isoforms (CA I, II) due to its indolinone moiety, which mimics the hydrophobic residues in CA IX’s active site . In contrast, A871113 (lacking both methyl and indolinone groups) shows non-selective CA inhibition .
c. Structural Rigidity and Potency
The benzo[d]oxazole scaffold restricts rotational freedom, optimizing the sulfonamide’s orientation for zinc coordination in CA’s active site. This feature is absent in flexible analogs, explaining the target compound’s superior IC₅₀ (8.2 nM vs. >100 nM for A871113) .
Biological Activity
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Enzymes : The primary target of this compound is acetylcholine esterase (AChE), an enzyme that plays a crucial role in the cholinergic system by hydrolyzing acetylcholine into acetate and choline.
Mode of Action : The compound inhibits AChE, leading to increased levels of acetylcholine in the synaptic cleft. This enhancement can improve cholinergic transmission, which is significant in conditions such as Alzheimer's disease and other cognitive disorders.
The biochemical properties of this compound are characterized by:
- Enzyme Inhibition : The compound shows a strong affinity for AChE, which has been confirmed through various in vitro studies.
- Cellular Effects : It influences cellular processes such as neurotransmitter release and synaptic plasticity, potentially leading to neuroprotective effects.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various biological targets. For instance:
- Antimicrobial Activity : The compound was tested against several bacterial strains, demonstrating significant inhibition compared to standard antibiotics. For example, it showed notable activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.8 to 3.2 µg/ml .
- Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties, particularly against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
In Vivo Studies
In animal models, the compound's effects were assessed at varying dosages:
- Dosage Effects : Studies indicated that lower doses effectively enhanced cognitive function without significant toxicity, whereas higher doses led to adverse effects such as neurotoxicity and gastrointestinal disturbances.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-methyl-2-oxindole | Contains an indole core | Moderate AChE inhibition |
| N-(2-oxoindolin-5-yl)benzenesulfonamide | Similar structure without methyl groups | Lower anticancer activity |
| 5-bromo-3-methyl-2-oxindole | Brominated variant | Enhanced antimicrobial properties |
The presence of both the methyl and sulfonamide groups in 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole enhances its biological activities compared to these analogs.
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
The synthesis typically involves coupling a sulfonamide intermediate with a substituted indolinone. A key step is the reaction of 1-methyl-2-oxoindoline-5-amine with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane or DMF. The reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride group, followed by acid workup to isolate the product .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Structural confirmation relies on multi-spectral analysis:
- NMR : and NMR identify proton and carbon environments, such as the methyl groups on the indolinone (δ ~2.5–3.0 ppm) and the sulfonamide NH (δ ~10–11 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350–1150 cm) functional groups .
Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?
Anhydrous solvents (e.g., DCM, DMF) and inert atmospheres (N/Ar) are essential to prevent hydrolysis of the sulfonyl chloride intermediate. Reaction temperatures are typically maintained at 0–25°C to avoid side reactions like over-oxidation of the indolinone moiety .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products like sulfonate esters?
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances nucleophilic substitution efficiency.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to indolinamine reduces unreacted starting material.
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes ester byproducts. Kinetic studies using HPLC can identify optimal reaction times (~4–6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
